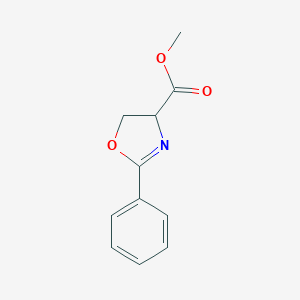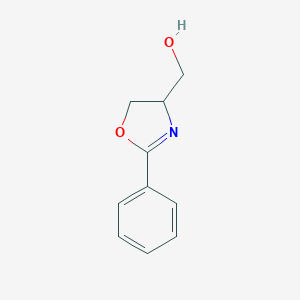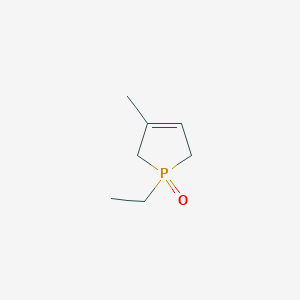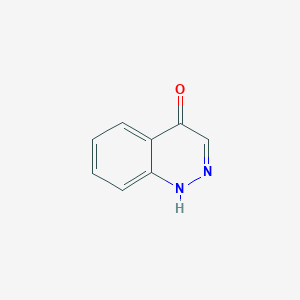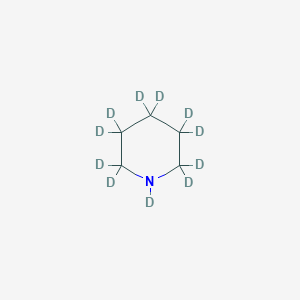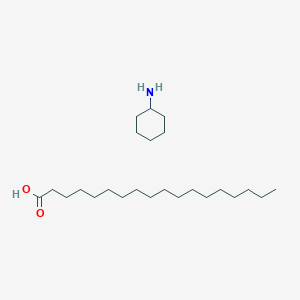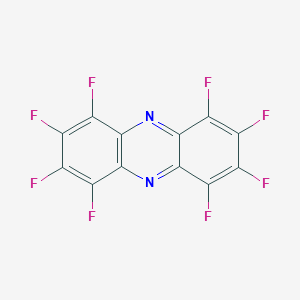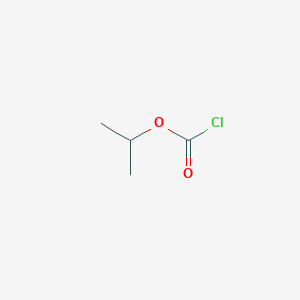
Benzyl vinylcarbamate
Overview
Description
Benzyl vinylcarbamate is a synthetic chemical compound with the molecular formula C10H11NO2 . It is also known by its synonyms: N-Ethenyl-carbamic Acid Phenylmethyl Ester, and Ethenyl-carbamic Acid Phenylmethyl Ester .
Synthesis Analysis
Benzyl-N-vinyl carbamate can be synthesized through a method involving the Curtius rearrangement of acryloyl azide. In this process, vinyl isocyanate formed by the rearrangement is codistilled with a solvent such as toluene into benzyl alcohol containing a catalyst and inhibitor . A new method for Transcarbamation and conversion of benzyl carbamates to amide using potassium carbonate in alcohols under heating condition has also been described .Molecular Structure Analysis
The molecular structure of Benzyl vinylcarbamate consists of 10 carbon atoms ©, 11 hydrogen atoms (H), 1 nitrogen atom (N), and 2 oxygen atoms (O), giving it the molecular formula C10H11NO2 .Chemical Reactions Analysis
Benzyl carbamates are susceptible to various reactions including hydrogenation, HBr/AcOH, and TMSI, which require initial cleavage, then the resulted amine needs to be protected again . Transcarbamation of benzyl carbamates to alkyl carbamates is essential .Physical And Chemical Properties Analysis
Benzyl vinylcarbamate has a molecular weight of 177.20 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis of β-Lactam Antibiotics
Benzyl vinylcarbamate undergoes alkylation readily on the carbon adjacent to the nitrogen, a property utilized in the synthesis of β-lactam antibiotics . These antibiotics are significant due to their efficacy against a broad spectrum of bacteria.
Polymerization to Polyvinylamine Derivatives
This compound can be polymerized to form polyvinylamine derivatives . These polymers have potential applications in the development of new materials with unique properties such as enhanced adhesion or specialized absorbency.
Intermediate for Drug Development
A major pharmaceutical company has expressed interest in benzyl vinylcarbamate as an intermediate for a new drug candidate . This highlights its role in the pharmaceutical industry for the development of novel therapeutic agents.
Protective and Decorative Coatings
Vinyl carbonates and vinyl carbamates, like benzyl vinylcarbamate, are used as monomers for protective and decorative coatings . They offer lower cytotoxicity compared to acrylates and methacrylates, making them safer alternatives for such applications.
High-Functionalized β-Amido Ester Production
The compound is used in the production of highly functionalized β-amido esters, which are valuable intermediates in organic synthesis . These esters can be converted into various complex molecules, demonstrating the compound’s utility in synthetic chemistry.
Relay to Thienamycin
Benzyl vinylcarbamate serves as a relay to thienamycin, an antibiotic of significant clinical importance . This application underscores its role in the synthesis of complex natural products and pharmaceuticals.
Modified Mitsunobu Procedures
It is a major byproduct formed during the preparation of R-amino-β-lactones from serine by modified Mitsunobu procedures . This process is important for the synthesis of various bioactive molecules.
Photoreactivity Applications
Due to its similar photoreactivity to (meth)acrylates, benzyl vinylcarbamate is used in applications that require controlled reactions to light, such as in photoresists and imaging technologies .
Safety and Hazards
Benzyl-N-vinylcarbamate is harmful if swallowed, causes skin irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
While specific future directions for Benzyl vinylcarbamate were not found in the search results, it is a valuable synthetic intermediate and can be readily polymerized to polyvinylamine derivatives . It has been used in the synthesis of β-lactam antibiotics and has potential applications in drug discovery and medicinal chemistry .
properties
IUPAC Name |
benzyl N-ethenylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-10(12)13-8-9-6-4-3-5-7-9/h2-7H,1,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBQZFPEMRCQRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448747 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl vinylcarbamate | |
CAS RN |
84713-20-2 | |
| Record name | benzyl vinylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | benzyl N-ethenylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Benzyl vinylcarbamate a valuable reagent in organic synthesis?
A1: Benzyl vinylcarbamate serves as a versatile building block for synthesizing various complex molecules. Its utility stems from its ability to participate in a range of reactions, including:
Q2: Can you provide an example of how Benzyl vinylcarbamate has been used to synthesize a complex molecule?
A2: A study demonstrated the use of Benzyl vinylcarbamate in the synthesis of a relay compound for (±)-thienamycin, a potent antibiotic. [] The researchers utilized a palladium-catalyzed carboacylation reaction between Benzyl vinylcarbamate and sodium benzyl acetoacetate, followed by a carbonylation step, to construct a highly functionalized β-amido ester. This intermediate was then elaborated using conventional synthetic methods to afford the desired relay compound. This example highlights the potential of Benzyl vinylcarbamate as a valuable tool in the synthesis of complex molecules, particularly those with potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

